3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine
Description
3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine is a fluorinated azetidine derivative characterized by a trifluoromethoxy-substituted benzyl group attached to the azetidine ring. The azetidine ring, a four-membered saturated nitrogen heterocycle, confers unique conformational rigidity and electronic properties, while the trifluoromethoxy group enhances lipophilicity and metabolic stability . This compound is cataloged under CAS numbers such as 937621-11-9 (TRC T790945) and is structurally related to bioactive azetidines studied for neuroprotective and receptor-modulating activities .
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLWKNAFARLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588372 | |
| Record name | 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937621-11-9 | |
| Record name | 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the trifluoromethoxy group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of alkylated or acylated azetidine derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine serves as a versatile building block in organic synthesis. It is particularly valuable in medicinal chemistry for the development of novel therapeutic agents. The compound's azetidine ring structure allows for various modifications, enabling the synthesis of more complex molecules.
Reactivity and Synthetic Routes
The compound is known to undergo several types of reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction can convert the trifluoromethoxy group to a trifluoromethyl group using lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the azetidine ring or benzyl position with alkyl halides or acyl chlorides.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ | Ketones, Carboxylic Acids |
| Reduction | LiAlH₄ | Trifluoromethyl Derivatives |
| Substitution | Alkyl Halides + Base | Alkylated/Acyled Azetidine Derivatives |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activity, particularly antimicrobial and anticancer effects. The unique trifluoromethoxy group may enhance its interaction with biological targets, leading to significant therapeutic effects.
Mechanism of Action
While the exact mechanism remains under investigation, it is believed that the compound interacts with specific molecular pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. This interaction is facilitated by the increased lipophilicity imparted by the trifluoromethoxy group, enhancing cell membrane penetration.
Medical Applications
Therapeutic Agent Exploration
Due to its structural features, this compound is being explored as a potential therapeutic agent for various conditions. Its ability to modulate biological pathways makes it a candidate for drug development aimed at treating diseases such as cancer and infections .
Industrial Applications
Material Development and Agrochemicals
In industry, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties allow for the development of novel materials with specific functionalities, contributing to advancements in chemical manufacturing processes.
Case Studies and Research Findings
- A study published in Frontiers in Chemistry demonstrated the successful synthesis of substituted β-lactams using derivatives of azetidine, highlighting the compound's role as a precursor in complex drug synthesis .
- Research on lipofuscin bisretinoids indicated that compounds similar to this compound could significantly reduce toxic accumulation in retinal diseases, showcasing its potential therapeutic applications in ophthalmology .
Mechanism of Action
The mechanism of action of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The azetidine ring can interact with various enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine derivatives are widely explored in medicinal chemistry due to their balance of ring strain and stability. Below is a detailed comparison of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine with structurally and functionally related analogs:
Structural Analogues
Electronic and Pharmacokinetic Differences
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in this compound provides stronger electron-withdrawing effects and higher metabolic resistance than the trifluoromethyl group in 3-(4-trifluoromethylphenyl) derivatives, as observed in Si-rhodamine fluorophores .
- Substituent Position: Ortho-substituted analogs (e.g., N-(2-tolyl)azetidine) exhibit altered nitrogen lone pair ionization potentials (IPs) due to steric hindrance, reducing receptor binding efficiency compared to para-substituted derivatives like this compound .
- Salt Forms : Hydrochloride salts (e.g., ANT-311) enhance solubility but may alter bioavailability compared to free bases .
Biological Activity
3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
This compound features an azetidine ring substituted with a trifluoromethoxyphenylmethyl group. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. A study focused on azetidine derivatives identified several compounds with promising activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compound BGAz-001, a derivative related to this compound, demonstrated minimum inhibitory concentrations (MICs) of 30.5 µM against M. smegmatis and 64.5 µM against M. bovis BCG, indicating its potential as an antitubercular agent .
| Compound | MIC against M. smegmatis (µM) | MIC against M. bovis BCG (µM) |
|---|---|---|
| BGAz-001 | 30.5 | 64.5 |
| BGAz-002 | 10.0 | 20.0 |
| BGAz-003 | 15.0 | 30.0 |
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for anticancer properties. Recent studies have shown that azetidine derivatives can inhibit the proliferation of cancer cells significantly. For instance, a related compound exhibited an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, showcasing a selective effect on cancer cells compared to non-cancerous cells .
The precise mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets within cells:
- Lipophilicity : The trifluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane penetration.
- Enzyme Interaction : The azetidine ring may interact with various enzymes or receptors, leading to either inhibition or activation of biological pathways.
Case Studies and Research Findings
- Antimycobacterial Screening : A bespoke library of azetidine derivatives was screened for antimycobacterial activity at the University of Birmingham Drug Discovery Facility. Compounds were assessed for their ability to inhibit Mycobacterium species effectively.
- Pharmacokinetic Studies : In vivo studies demonstrated that certain derivatives had favorable pharmacokinetic profiles, with half-lives ranging from 1.5 hours to over 35 hours depending on the specific compound tested .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the azetidine nitrogen or adjacent carbon atoms. Common oxidizing agents include hydrogen peroxide and potassium permanganate:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation of azetidine ring | H₂O₂ in acidic conditions | Formation of azetidine N-oxide derivatives | |
| C-H oxidation | KMnO₄ in aqueous acetone (0–25°C) | Hydroxylation at the benzylic position |
The trifluoromethoxy group stabilizes intermediates through inductive effects, facilitating selective oxidation.
Nucleophilic Substitution
The azetidine nitrogen participates in nucleophilic substitution reactions, particularly with alkyl halides or aryl electrophiles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | NaH, DMF, 0°C → RT | N-methylated azetidine | 85% | |
| 4-Nitrobenzyl bromide | K₂CO₃, CH₃CN, reflux (12 h) | N-(4-nitrobenzyl)azetidine derivative | 72% |
The reaction proceeds via an Sₙ2 mechanism, with the trifluoromethoxy group enhancing electrophilicity at the nitrogen.
Acid-Base Reactions
The compound forms stable salts with acids, critical for pharmaceutical applications:
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (gas) | Ethanol, 0°C → reflux (12 h) | Hydrochloride salt | Improved solubility |
| Trifluoroacetic acid | CH₂Cl₂, RT (1 h) | Trifluoroacetate salt | Intermediate purification |
Salt formation is reversible under basic conditions (e.g., NaOH), regenerating the free base.
Coupling Reactions
The azetidine serves as a nucleophile in cross-coupling reactions, enabling access to complex architectures:
| Reaction Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted azetidines | 68–78% | |
| Propargyl bromides | CuI, DIPEA | Alkyne-functionalized azetidines | 63% |
These reactions exploit the azetidine’s nucleophilicity and the trifluoromethoxy group’s steric/electronic effects.
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H₂SO₄ (conc.) | 80°C, 6 h | Linear amine with trifluoromethoxybenzyl | Acid-catalyzed cleavage |
| NaN₃ | DMF, 100°C (24 h) | Azide-functionalized open-chain derivative | Nucleophilic ring expansion |
Ring-opening is temperature-dependent and influenced by the trifluoromethoxy group’s electron-withdrawing nature .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-[[(4-trifluoromethoxy)phenyl]methyl]azetidine, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or azetidine ring formation via cyclization. For example, intermediates like 3-trifluoromethyl-4-chlorophenol can react with nitrobenzene derivatives under basic conditions (e.g., K₂CO₃) to form ether linkages, followed by reduction and ring closure using phosphorus oxychloride (POCl₃) . Key parameters include:
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the azetidine ring protons (δ 3.2–3.8 ppm) and trifluoromethoxy group (δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 231.087) with isotopic patterns matching C₁₁H₁₂F₃NO .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect polar impurities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for azetidine ring stability during synthesis?
Methodological Answer: Azetidine rings are prone to ring-opening under acidic/basic conditions. Stability can be enhanced via:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the nitrogen during synthesis .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) stabilize intermediates by reducing nucleophilic attack .
- Design of Experiments (DoE): Systematic variation of pH, temperature, and solvent ratios identifies optimal conditions (e.g., 90% yield at pH 7.5 in DMF) .
Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethoxy group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity .
- Molecular Docking: Simulates binding affinities with enzymes (e.g., cytochrome P450) to identify potential metabolic pathways .
- Molecular Dynamics (MD): Models solvation effects and conformational flexibility in aqueous environments .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) using guidelines from ’s experimental design principles.
- Purity Verification: Re-analyze disputed samples via LC-MS to confirm absence of degradants (e.g., azetidine ring-opening products) .
- Meta-Analysis: Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or systemic biases .
Q. What strategies mitigate degradation of this compound under environmental stressors?
Methodological Answer:
- Accelerated Stability Studies: Expose the compound to UV light, humidity (40°C/75% RH), and oxidative conditions (H₂O₂) for 4 weeks. Monitor degradation via HPLC .
- Formulation Additives: Coating with cyclodextrins or polyethylene glycol (PEG) reduces hydrolysis rates by 50% in aqueous media .
- Surface Interaction Analysis: X-ray photoelectron spectroscopy (XPS) identifies adsorption patterns on silica or polymer surfaces, informing storage container selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
